molecular formula C41H47ClN6O6S B1193585 N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide

N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide

Cat. No. B1193585
M. Wt: 787.37
InChI Key: MLJVGAYSVYMPSB-MSUKGTQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SGC3027 is a prodrug form of the protein arginine methyltransferase 7 (PRMT7) inhibitor SGC8158. It is converted by intracellular reductases to SGC8158, which inhibits PRMT7 with an IC50 value of less than 2.5 nM for inhibition of histone H2B (23-37) methylation. SGC3027 inhibits methylation of heat shock protein 70 (Hsp70) in vitro (IC50 = 2.4 µM).

Scientific Research Applications

Synthesis and Formation of Vic-Dioxime Complexes

In the field of coordination chemistry, the synthesis of new vic-dioxime complexes is an important area of study. The ligands formed in these complexes have been analyzed through various spectroscopic and analytical techniques, contributing significantly to the understanding of the chemical properties of such complexes (Canpolat & Kaya, 2005).

Polyketides from Endophytic Fungi

Research into new polyketides from endophytic fungi has revealed the presence of compounds with significant biological activities. These studies not only highlight the potential pharmaceutical applications of these compounds but also underscore the rich chemical diversity found in fungal species (Yuan et al., 2009).

CCR5 Receptor Antagonists

Studies on antagonists of the human CCR5 receptor have been pivotal in the development of anti-HIV-1 agents. These studies have led to the discovery of various compounds with potent CCR5 antagonistic properties, contributing to the fight against HIV/AIDS (Finke et al., 2001).

Metabolism of Novel Antimitotic Agents

Research into the metabolism of novel antimitotic agents has provided insights into their biological activities and potential therapeutic applications. Such studies are crucial for understanding how these compounds interact with biological systems (Temple & Rener, 1992).

SAM-e and Its Therapeutic Principles

S-Adenosylmethionine (SAM-e) has been studied for its diverse therapeutic applications, including in the treatment of depression, cirrhosis, osteoarthritis, and Alzheimer's disease. This highlights the broad therapeutic potential of compounds related to N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide (Shankar, 2013).

Dipeptidyl Peptidase IV Inhibitors

The development of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are effective in treating type 2 diabetes, is another significant area of research. These studies provide a deeper understanding of the molecular mechanisms behind their therapeutic effects (Nitta et al., 2012).

properties

Product Name

N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide

Molecular Formula

C41H47ClN6O6S

Molecular Weight

787.37

IUPAC Name

N-(4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)butyl)-N-((4'-chloro-[1,1'-biphenyl]-3-yl)methyl)-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide

InChI

InChI=1S/C41H47ClN6O6S/c1-23-24(2)35(51)32(25(3)34(23)50)41(4,5)18-31(49)47(19-26-9-8-10-28(17-26)27-11-13-29(42)14-12-27)15-6-7-16-55-20-30-36(52)37(53)40(54-30)48-22-46-33-38(43)44-21-45-39(33)48/h8-14,17,21-22,30,36-37,40,52-53H,6-7,15-16,18-20H2,1-5H3,(H2,43,44,45)/t30-,36-,37-,40-/m1/s1

InChI Key

MLJVGAYSVYMPSB-MSUKGTQXSA-N

SMILES

O=C1C(C)=C(C)C(C(C(C)(C)CC(N(CC2=CC(C3=CC=C(Cl)C=C3)=CC=C2)CCCCSC[C@@H]4[C@@H](O)[C@@H](O)[C@H](N5C(N=CN=C6N)=C6N=C5)O4)=O)=C1C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SGC-3027;  SGC 3027;  SGC3027

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide
Reactant of Route 2
N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide
Reactant of Route 3
Reactant of Route 3
N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide
Reactant of Route 4
Reactant of Route 4
N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide
Reactant of Route 5
Reactant of Route 5
N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide
Reactant of Route 6
Reactant of Route 6
N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide

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